molecular formula C14H9F3O B1337924 4'-Phenyl-2,2,2-trifluoroacetophenone CAS No. 2369-31-5

4'-Phenyl-2,2,2-trifluoroacetophenone

Cat. No.: B1337924
CAS No.: 2369-31-5
M. Wt: 250.21 g/mol
InChI Key: RRQMTKLKELCWIL-UHFFFAOYSA-N
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Description

4’-Phenyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C15H11F3O. It is a derivative of acetophenone, where the acetyl group is substituted with a trifluoromethyl group and a phenyl group at the para position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production typically involves the Friedel-Crafts acylation method due to its higher yield and relatively simpler reaction conditions. the use of toxic solvents and the need for handling strong acids and bases pose environmental and safety challenges .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Grignard reagents and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products

Scientific Research Applications

4’-Phenyl-2,2,2-trifluoroacetophenone is used in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Phenyl-2,2,2-trifluoroacetophenone is unique due to the presence of both a trifluoromethyl group and a phenyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and fluorinated polymers .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQMTKLKELCWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454734
Record name 4'-PHENYL-2,2,2-TRIFLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2369-31-5
Record name 1-[1,1′-Biphenyl]-4-yl-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2369-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-PHENYL-2,2,2-TRIFLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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